molecular formula C9H8F2N2 B13449369 5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole

5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B13449369
M. Wt: 182.17 g/mol
InChI Key: IIWXVNVBHGPUPO-UHFFFAOYSA-N
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Description

5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative intended for research and development applications, exclusively within laboratory settings. Benzimidazole is a privileged pharmacophore in medicinal chemistry, known for its diverse therapeutic properties . The strategic incorporation of fluorine atoms into organic molecules, particularly heterocycles like benzimidazoles, is a established practice in modern drug design. Fluorination is known to enhance key properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins, which can significantly improve bioavailability and efficacy . Researchers are increasingly focusing on fluorinated five-membered heterocycles due to their potent and varied therapeutic activities, which include antiviral, anti-inflammatory, enzymatic inhibitory, and antimalarial effects . Within this chemical space, fluorinated benzimidazole derivatives, in particular, have demonstrated significant antimicrobial activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis . This compound is presented as a valuable building block for drug discovery programs. It is For Research Use Only and is strictly not intended for personal, medical, or veterinary use.

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

5-fluoro-1-(fluoromethyl)-2-methylbenzimidazole

InChI

InChI=1S/C9H8F2N2/c1-6-12-8-4-7(11)2-3-9(8)13(6)5-10/h2-4H,5H2,1H3

InChI Key

IIWXVNVBHGPUPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CF)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Starting Materials and Core Cyclization

  • The benzimidazole nucleus is commonly synthesized by condensation of 4-fluoro-1,2-phenylenediamine with aldehydes or related carbonyl compounds under acidic or mild conditions.
  • For the 2-methyl substitution, 1,1,1-trimethoxyethane or acetaldehyde derivatives are used as the carbonyl source.
  • The reaction is typically conducted in methanol or ethanol at temperatures around 60°C for 12 hours, facilitating cyclization to form 5-fluoro-2-methyl-1H-benzo[d]imidazole with yields ranging from 49% to 81% depending on conditions and purification methods.

Halogenation and Functional Group Manipulation

  • The 5-fluoro substituent can be introduced by starting from appropriately fluorinated o-phenylenediamines or by electrophilic fluorination of the benzimidazole ring.
  • For example, 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole intermediates can be prepared and subsequently converted to fluoro derivatives via halogen exchange or nucleophilic substitution reactions.
  • Reactions are often carried out in solvents such as methanol, tetrahydrofuran (THF), or dimethylformamide (DMF), with bases like sodium hydroxide or catalysts to promote substitution and cyclization.

Introduction of the N-(Fluoromethyl) Group

N-Alkylation of Benzimidazole

  • The N-1 position of the benzimidazole ring is alkylated using fluoromethylating agents such as fluoromethyl halides (e.g., fluoromethyl bromide or fluoromethyl chloride) or fluoromethyl sulfonates.
  • Alkylation is typically performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or acetonitrile.
  • The reaction temperature is controlled between room temperature and 60°C to optimize yield and minimize side reactions.
  • Purification is achieved by silica gel chromatography using ethyl acetate/hexane mixtures to isolate the desired N-(fluoromethyl) substituted benzimidazole.

Representative Synthetic Procedure (Literature-Informed)

Step Reaction Conditions Yield (%) Notes
1 Condensation of 4-fluoro-1,2-phenylenediamine with 1,1,1-trimethoxyethane Methanol, 60°C, 12 h 70-80 Formation of 5-fluoro-2-methyl-1H-benzimidazole core
2 N-alkylation with fluoromethyl bromide DMF, K2CO3, RT to 50°C, 6-12 h 60-75 Introduction of fluoromethyl group at N-1
3 Purification Silica gel chromatography - Elution with ethyl acetate/hexane (2:1)

Mechanistic Insights and Optimization

  • The initial cyclization involves nucleophilic attack of the amine on the aldehyde equivalent, followed by dehydration to form the imidazole ring.
  • The presence of the fluorine atom at position 5 influences electronic density, facilitating regioselective cyclization.
  • N-alkylation proceeds via nucleophilic substitution at the fluoromethyl electrophile, requiring careful control of base strength and solvent polarity to avoid over-alkylation or side reactions.
  • Optimization of stoichiometry, reaction time, and temperature improves yield and purity.
  • Chromatographic purification is critical to separate regioisomers or unreacted starting materials.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR shows characteristic aromatic proton signals (δ 7.0–8.5 ppm), methyl protons at δ ~2.5 ppm, and fluoromethyl protons with characteristic coupling to fluorine.
  • [^19F NMR](pplx://action/followup) : Distinct signals for aromatic fluorine and fluoromethyl fluorine atoms confirm substitution patterns.
  • Mass Spectrometry (MS) : Molecular ion peak corresponds to the expected molecular weight (~188 g/mol for this compound).
  • Infrared Spectroscopy (IR) : Characteristic C=N stretching around 1600 cm⁻¹ and C–F stretching bands confirm functional groups.

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Yield (%) Key Notes
Benzimidazole Core Formation 4-fluoro-1,2-phenylenediamine + 1,1,1-trimethoxyethane Methanol, 60°C, 12 h 70-80 Cyclization to 5-fluoro-2-methyl-1H-benzimidazole
N-Alkylation Fluoromethyl bromide, K2CO3 DMF, RT to 50°C, 6-12 h 60-75 Introduction of fluoromethyl group at N-1
Purification Silica gel chromatography Ethyl acetate/hexane (2:1) - Isolation of pure compound

Research Findings and Patents

  • Patent WO2011099832A2 describes synthetic routes for various substituted benzimidazoles, including halogenated and methylated derivatives, with methods adaptable for fluoromethyl substitution at nitrogen.
  • The preparation involves multi-step synthesis starting from halogenated o-phenylenediamines and aldehydes, with alkylation steps for N-substitution.
  • Yields reported are moderate to good (49–83%), with purification by column chromatography.
  • Analytical data confirm the structure and purity of the final compounds.

Chemical Reactions Analysis

Direct Fluoromethylation

  • Reagents : Iodofluoromethane (ICH₂F), potassium hydroxide (KOH), acetonitrile (MeCN)/water (1:1) .

  • Conditions : Excess ICH₂F (6 equiv.), KOH (11 equiv.), room temperature, overnight reaction.

  • Yield : 63% for monofluoromethylation; 73% for bisfluoromethylation .

  • Mechanism : Deprotonation of the benzimidazole nitrogen by KOH generates a nucleophilic site, which attacks ICH₂F to form the fluoromethylated product (Figure 1).

Reaction ComponentRole
ICH₂FFluoromethylating agent
KOHBase for deprotonation
MeCN/H₂OSolvent system

Side products : Bisfluoromethylated derivatives form with excess ICH₂F .

Nitration Reactions

Electrophilic nitration at the benzene ring proceeds under controlled conditions:

  • Reagents : Concentrated H₂SO₄, HNO₃ (1:1 v/v) .

  • Conditions : 0°C, 1 hour, followed by neutralization with NaOH.

  • Regioselectivity : Nitration occurs at positions 4 and 6 of the benzimidazole ring, yielding two isomers (Figure 2) .

  • Yield : ~30–40% after chromatographic separation .

ParameterValue
Reaction Temperature0°C
Reaction Time1 hour
Isolated Yield (4-nitro)34%
Isolated Yield (6-nitro)28%

Key observation : The electron-withdrawing fluorine atom at position 5 directs nitration to adjacent positions .

Functionalization via Alkylation

The fluoromethyl group enables further alkylation or arylation:

Benzylation

  • Reagents : 3,4,5-Trimethoxybenzyl chloride, sodium hydride (NaH) .

  • Conditions : Dry dimethylacetamide (DMA), room temperature, overnight.

  • Yield : 80–85% .

  • Application : Enhances lipophilicity for drug penetration .

Radical-Mediated Reactions

Blue LED-activated fluoromethyl radical reactions facilitate hydrofluoromethylation:

  • Reagents : ICH₂F, (TMS)₃SiH (tris(trimethylsilyl)silane) .

  • Conditions : Blue LED irradiation, ambient temperature.

  • Mechanism : Photolytic cleavage of ICH₂F generates ·CH₂F radicals, which add to the benzimidazole core (Figure 3) .

Stability and Reactivity Insights

  • Acid Sensitivity : The fluoromethyl group is stable under acidic conditions (e.g., H₂SO₄/HNO₃) but hydrolyzes in strong bases .

  • Thermal Stability : Decomposes above 250°C (melting point observed at 252°C for related bisfluoromethylated analogs) .

Biological Relevance

While direct data on this compound’s bioactivity is limited, structurally similar 1-alkyl-2-methylbenzimidazoles exhibit:

  • Antiproliferative Activity : IC₅₀ values of 8–64 μg/mL against breast cancer cell lines (e.g., MDA-MB-231) .

  • Antimicrobial Effects : MIC values of 4–64 μg/mL against Gram-positive bacteria .

Scientific Research Applications

5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and increasing lipophilicity. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features & Applications Reference
This compound 1: Fluoromethyl; 2: Methyl; 5: F C₉H₇F₂N₂ 196.16 Enhanced lipophilicity; potential CNS activity
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole 1: Isopropyl; 2: Methyl; 4: F; 6: Br C₁₁H₁₁BrFN₂ 285.12 Bromine enhances halogen bonding; antitumor applications
5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole 2: Methyl; 5: Br; 6,7: F C₈H₅BrF₂N₂ 247.04 Multi-halogenated; antimicrobial properties
5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole 5: OCHF₂; 2: Sulfonylpyridyl C₁₆H₁₅F₂N₃O₅S 415.37 Sulfonyl group improves solubility; proton pump inhibitor analog
5-Fluoro-1H-benzo[d]imidazol-2-amine 2: NH₂; 5: F C₇H₆FN₃ 151.14 Amine group enables hydrogen bonding; kinase inhibitor scaffold

Key Observations

Substituent Effects on Physicochemical Properties: The fluoromethyl group in the target compound increases lipophilicity (logP ~2.1 estimated) compared to non-fluorinated analogs like 5-Fluoro-2-methyl-1H-benzo[d]imidazole (logP ~1.5) . Bromine and sulfonyl groups in analogs (e.g., 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole) improve halogen bonding and solubility, respectively, but may reduce blood-brain barrier permeability .

Synthetic Routes :

  • Methyl and fluoromethyl groups are introduced via alkylation or nucleophilic substitution. For example, 2-methyl derivatives are synthesized using acetic acid under HCl reflux , while fluoromethylation may involve reagents like CH₂F₂ under basic conditions .
  • Brominated analogs (e.g., 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole) are synthesized via electrophilic bromination or coupling reactions .

Biological Activity: Fluorine at position 5 is a common feature in antimicrobial and antitumor benzimidazoles due to its electron-withdrawing effects, which enhance binding to target enzymes . The fluoromethyl group in the target compound may confer resistance to oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

Spectroscopic Characterization :

  • All compounds are validated via ¹H/¹³C NMR, HRMS, and IR. For instance, 2-methyl groups show characteristic singlet peaks near δ 2.5 ppm in ¹H NMR, while fluoromethyl groups exhibit splitting patterns due to ¹⁹F-¹H coupling .

Biological Activity

5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole (CAS No. 118469-15-1) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C8H7FN2
  • Molecular Weight : 150.15 g/mol
  • CAS Number : 118469-15-1
  • Boiling Point : Not specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HepG2 (liver)25.72 ± 3.95
MCF-7 (breast)Not specified
HCT-116 (colon)Not specified

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound demonstrated significant cytotoxicity in HepG2 liver cancer cells, suggesting its potential as an anticancer agent.

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Flow cytometry analyses showed that the compound promotes apoptosis in cancer cells, indicating its role in triggering programmed cell death .
  • Cell Cycle Arrest : Studies indicated that this compound can induce cell cycle arrest in HepG2 cells, preventing them from proliferating .

Structure-Activity Relationships (SAR)

The structure of this compound contributes significantly to its biological activity. Variations in the substituents on the benzimidazole scaffold can enhance or diminish its potency:

  • Fluorine Substitutions : The presence of fluorine atoms has been associated with increased lipophilicity and bioactivity, enhancing the compound's interaction with biological targets .
  • Benzimidazole Core : The benzimidazole nucleus is crucial for the anticancer activity observed in various derivatives. Modifications to this core can lead to improved selectivity and potency against specific cancer types .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies : In tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic application in oncology .
  • Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents, showing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-fluoro-1,2-diaminobenzene with a fluoromethylating agent (e.g., fluoromethyl iodide) under basic conditions to introduce the fluoromethyl group at the 1-position.
  • Step 2 : Methylation at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH) in a polar aprotic solvent like DMF.
  • Step 3 : Cyclization under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core. Reaction optimization may require varying catalysts (e.g., p-toluenesulfonic acid) and temperatures (80–120°C) to improve yield and purity .
    • Key Considerations : Monitor reaction progress via TLC (Rf ~0.7 in ethyl acetate/hexane) and confirm fluoromethyl incorporation using ¹⁹F NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A combination of analytical techniques is recommended:

  • FTIR : Confirm the presence of the imidazole ring (C=N stretch at ~1618 cm⁻¹) and fluoromethyl group (C-F stretch at ~1100–1200 cm⁻¹) .
  • NMR : ¹H NMR should show aromatic protons (δ 7.1–8.3 ppm), fluoromethyl protons (δ ~5.5 ppm, as a triplet due to ²JHF coupling), and methyl protons (δ ~2.5 ppm). ¹⁹F NMR will resolve fluoromethyl (-CH₂F) and aryl fluorine signals .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₉H₇F₂N₂) with an m/z of 193.06 .

Advanced Research Questions

Q. What in-silico strategies are effective for predicting the biological activity of this benzimidazole derivative?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR). Key residues (e.g., Lys745, Thr790) should form hydrogen bonds with the fluoromethyl and imidazole groups. Validate docking poses using RMSD clustering (<2 Å) .
  • ADMET Prediction : Tools like SwissADME can assess pharmacokinetics. The compound’s logP (~2.5) and TPSA (~35 Ų) suggest moderate blood-brain barrier permeability but potential CYP450 inhibition, requiring experimental validation .
    • Case Study : A 2024 study on 2-phenyl-1H-benzo[d]imidazole derivatives showed that fluorinated analogs exhibited higher EGFR binding affinity (ΔG = -9.2 kcal/mol) compared to non-fluorinated counterparts .

Q. How to address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Experimental Design : Use standardized protocols (e.g., MTT assay, 48–72 hr exposure) across multiple cell lines (e.g., A549, HeLa, MCF-7). Include positive controls (e.g., cisplatin) and normalize data to cell viability baselines .
  • Data Contradiction Analysis : If IC₅₀ varies significantly (e.g., 10 µM in A549 vs. 50 µM in MCF-7), evaluate:
  • Cellular Uptake : Measure intracellular concentrations via LC-MS to rule out transport inefficiencies.
  • Target Expression : Quantify EGFR or tubulin levels via Western blot; low target expression in resistant lines may explain reduced activity .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., PEG 400/water mixtures) or nanoemulsions to enhance aqueous solubility. Stability studies (pH 1–9, 37°C) should track degradation via HPLC, with fluoromethyl hydrolysis as a key degradation pathway .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the 5-fluoro position to improve bioavailability, as demonstrated for flubendazole analogs .

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